Cas no 35302-92-2 (2-Iodo-1H-pyrrole-3-carbaldehyde)
2-Iodo-1H-pyrrole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Iodo-1H-pyrrole-3-carbaldehyde
- 2-Iodo-1H-pyrrole-3-carboxaldehyde
- 35302-92-2
- SB63092
- DTXSID201298204
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- Inchi: 1S/C5H4INO/c6-5-4(3-8)1-2-7-5/h1-3,7H
- InChI Key: BFGGEXMLXYJJNZ-UHFFFAOYSA-N
- SMILES: IC1=C(C=O)C=CN1
Computed Properties
- Exact Mass: 220.93376g/mol
- Monoisotopic Mass: 220.93376g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 96.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 32.9Ų
2-Iodo-1H-pyrrole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM196981-1g |
2-iodo-1H-pyrrole-3-carbaldehyde |
35302-92-2 | 95% | 1g |
$549 | 2021-08-05 | |
| Alichem | A109004324-1g |
2-Iodo-1H-pyrrole-3-carbaldehyde |
35302-92-2 | 95% | 1g |
$507.18 | 2023-09-02 | |
| Chemenu | CM196981-1g |
2-iodo-1H-pyrrole-3-carbaldehyde |
35302-92-2 | 95% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734209-1g |
2-Iodo-1h-pyrrole-3-carbaldehyde |
35302-92-2 | 98% | 1g |
¥3381.00 | 2024-05-17 | |
| Crysdot LLC | CD11137510-1g |
2-Iodo-1H-pyrrole-3-carbaldehyde |
35302-92-2 | 95+% | 1g |
$581 | 2024-07-17 |
2-Iodo-1H-pyrrole-3-carbaldehyde Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 2-Iodo-1H-pyrrole-3-carbaldehyde
Introduction to 2-Iodo-1H-pyrrole-3-carbaldehyde (CAS No. 35302-92-2)
2-Iodo-1H-pyrrole-3-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 35302-92-2, is a significant compound in the realm of organic synthesis and pharmaceutical chemistry. This heterocyclic aldehyde features an iodine substituent at the 2-position of the pyrrole ring, coupled with a formyl group at the 3-position. Its unique structural attributes make it a valuable intermediate in the development of various bioactive molecules, particularly in medicinal chemistry and agrochemical applications.
The compound belongs to the pyrrole derivatives, a class of molecules widely recognized for their diverse biological activities. Pyrroles are five-membered aromatic rings containing one nitrogen atom, and their derivatives exhibit a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The presence of both an iodine atom and an aldehyde group in 2-Iodo-1H-pyrrole-3-carbaldehyde enhances its utility as a synthetic building block, enabling various functionalization strategies through cross-coupling reactions, condensation reactions, and other organic transformations.
In recent years, 2-Iodo-1H-pyrrole-3-carbaldehyde has garnered attention in the pharmaceutical industry due to its role in synthesizing novel drug candidates. The iodine atom at the 2-position facilitates palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings, allowing for the introduction of diverse substituents at this position. This modularity is crucial for generating libraries of compounds with tailored biological activities. Additionally, the aldehyde functionality at the 3-position serves as a reactive site for condensation reactions with nucleophiles like amines and hydrazines, leading to imines and hydrazones respectively—structures commonly found in bioactive molecules.
One of the most compelling applications of 2-Iodo-1H-pyrrole-3-carbaldehyde is in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways and are frequently targeted in oncology research. By leveraging the compound's reactivity, chemists can design pyrrole-based inhibitors that disrupt aberrant signaling pathways associated with cancer. For instance, recent studies have demonstrated that derivatives of 2-Iodo-1H-pyrrole-3-carbaldehyde can be modified to produce potent inhibitors of tyrosine kinases, which are overexpressed in many solid tumors. These inhibitors exhibit promising preclinical activity by inhibiting tumor growth and metastasis without significant off-target effects.
The compound's utility extends beyond oncology into other therapeutic areas. Researchers have explored its use in developing antiviral agents, where pyrrole derivatives have shown efficacy against RNA viruses by interfering with viral replication cycles. The structural flexibility of 2-Iodo-1H-pyrrole-3-carbaldehyde allows for the creation of molecules that can mimic natural substrates or bind to viral proteins with high affinity. Moreover, its role in synthesizing antimicrobial agents has been investigated, particularly against drug-resistant bacteria. The aldehyde group enables the formation of Schiff bases and other coordination complexes with metal ions, which can exhibit antibacterial properties by disrupting bacterial cell walls or interfering with essential metabolic pathways.
The synthesis of 2-Iodo-1H-pyrrole-3-carbaldehyde typically involves multi-step organic transformations starting from commercially available precursors such as 1H-pyrrole. Common synthetic routes include halogenation at the 2-position followed by formylation at the 3-position using reagents like phosphorus oxychloride (POCl₃) or dimethylformamide (DMF) in the presence of formic acid or formamide. The choice of synthetic pathway depends on factors such as yield optimization, scalability, and purity requirements for subsequent applications.
In industrial settings, 2-Iodo-1H-pyrrole-3-carbaldehyde is often produced on a multi-kilogram scale to meet demand from pharmaceutical companies and research institutions. Advances in catalytic methods have improved the efficiency and sustainability of its synthesis, reducing waste generation and energy consumption. Continuous flow chemistry has also been explored as an alternative to batch processing, offering benefits such as enhanced reproducibility and reduced solvent usage.
The handling and storage of 2-Iodo-1H-pyrrole-3-carbaldehyde require adherence to standard laboratory practices to ensure safety and stability. While it is not classified as a hazardous material under typical conditions, proper ventilation and personal protective equipment (PPE) should be used when working with it to minimize exposure risks. Storage should be conducted in a cool, dry place away from light sources to prevent degradation.
Recent advancements in computational chemistry have further enhanced the utility of 2-Iodo-1H-pyrrole-3-carbaldehyde by enabling virtual screening and molecular docking studies. These techniques allow researchers to predict binding affinities between potential inhibitors and target proteins with high accuracy before conducting wet-lab experiments. Such computational approaches have accelerated drug discovery pipelines by identifying promising candidates for further optimization.
The future prospects for 2-Iodo-1H-pyrrole-3-carbaldehyde remain promising as new synthetic methodologies continue to emerge. Innovations in green chemistry are driving efforts to develop more environmentally benign synthetic routes while maintaining high yields and purity standards. Additionally, interdisciplinary collaborations between organic chemists, medicinal chemists, and biologists are expected to yield novel applications for this versatile intermediate.
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